6-Chloro-3-methylquinolin-4-ol
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Overview
Description
6-Chloro-3-methylquinolin-4-ol is a quinoline derivative, characterized by a chlorine atom at the 6th position, a methyl group at the 3rd position, and a hydroxyl group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Amino or thioquinoline derivatives
Scientific Research Applications
6-Chloro-3-methylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylquinolin-4-ol involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. Additionally, it may interact with cellular receptors and signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 6-Chloro-2-methylquinolin-4-ol
- 6-Methylquinolin-4-ol
- 6-Chloro-4-hydroxyquinoline
Comparison: 6-Chloro-3-methylquinolin-4-ol is unique due to the specific positioning of the chlorine and methyl groups, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-3-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-12-9-3-2-7(11)4-8(9)10(6)13/h2-5H,1H3,(H,12,13) |
InChI Key |
MACAWKNPJAPRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
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